Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of biphenyl derivatives, including Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies such as the Suzuki–Miyaura coupling . These methods are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents such as Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration.
Major Products:
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Reduction: Formation of 3’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
- Methyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-methoxy[1,1’-biphenyl]-2-carboxylate
- Methyl 3’-hydroxy[1,1’-biphenyl]-3-carboxylate
Comparison: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. For example, the position of the methoxy group can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity .
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIUVINPMTBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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